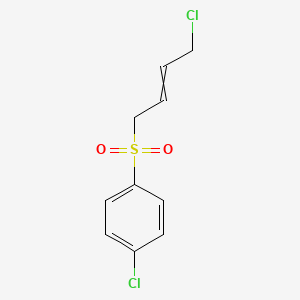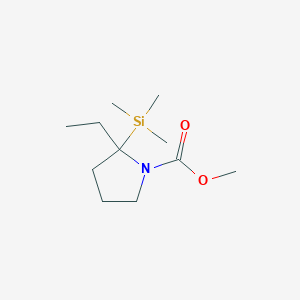![molecular formula C23H20ClN3O3S B12614387 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea CAS No. 918493-73-9](/img/structure/B12614387.png)
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-phenylethyl)urea is a chemical compound with the molecular formula C23H20ClN3O3S. It is a derivative of indole, a significant heterocyclic system in natural products and drugs.
Preparation Methods
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-phenylethyl)urea involves several steps. One common method includes the reaction of 5-chloro-1H-indole-2-carboxylic acid with benzenesulfonyl chloride to form the benzenesulfonyl derivative. This intermediate is then reacted with 2-phenylethylamine and a coupling reagent such as carbonyldiimidazole (CDI) to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-phenylethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-phenylethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-phenylethyl)urea involves the inhibition of specific enzymes, such as carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and plays a role in tumor growth and survival. By inhibiting CA IX, the compound can disrupt the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-phenylethyl)urea can be compared with other indole derivatives, such as:
N-[3-(Benzenesulfonyl)-1H-indol-2-yl]-N’-(2-phenylethyl)urea: Similar structure but lacks the chlorine atom at the 5-position, which may affect its reactivity and biological activity.
N-[3-(Benzenesulfonyl)-5-bromo-1H-indol-2-yl]-N’-(2-phenylethyl)urea: Contains a bromine atom instead of chlorine, which can lead to different chemical and biological properties.
N-[3-(Benzenesulfonyl)-5-methyl-1H-indol-2-yl]-N’-(2-phenylethyl)urea: The presence of a methyl group instead of chlorine can influence the compound’s steric and electronic properties.
The uniqueness of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-phenylethyl)urea lies in its specific substitution pattern, which contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
918493-73-9 |
|---|---|
Molecular Formula |
C23H20ClN3O3S |
Molecular Weight |
453.9 g/mol |
IUPAC Name |
1-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C23H20ClN3O3S/c24-17-11-12-20-19(15-17)21(31(29,30)18-9-5-2-6-10-18)22(26-20)27-23(28)25-14-13-16-7-3-1-4-8-16/h1-12,15,26H,13-14H2,(H2,25,27,28) |
InChI Key |
MRMALBSULWMNAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Fluorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B12614312.png)


![3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline](/img/structure/B12614347.png)
![1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12614353.png)

amino}oxidanide](/img/structure/B12614371.png)

![5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine](/img/structure/B12614378.png)
![(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one](/img/structure/B12614381.png)


![4-(Ethylsulfanyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12614397.png)
![5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12614402.png)
